3-(Cyclohex-3-en-1-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione
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Overview
Description
3-(Cyclohex-3-en-1-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione is a complex organic compound with a unique structure that combines a cyclohexene ring with a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-3-en-1-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a cyclohexene-containing reagent under basic conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or rhodium complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohex-3-en-1-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds in the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield saturated hydrocarbons.
Scientific Research Applications
3-(Cyclohex-3-en-1-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclohex-3-en-1-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-ylmethanol: A related compound with a similar cyclohexene structure but different functional groups.
Cyclohexenone: Another compound with a cyclohexene ring, commonly used in organic synthesis.
Uniqueness
3-(Cyclohex-3-en-1-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione is unique due to its combination of a purine derivative with a cyclohexene ring, providing distinct chemical and biological properties that are not found in simpler compounds like cyclohex-3-en-1-ylmethanol or cyclohexenone.
Properties
Molecular Formula |
C14H17N4O2+ |
---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
3-(cyclohex-3-en-1-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C14H17N4O2/c1-9-15-11-12(16-9)18(14(20)17(2)13(11)19)8-10-6-4-3-5-7-10/h3-4,10H,5-8H2,1-2H3/q+1 |
InChI Key |
HIHRUNVZIIOZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=[N+](C(=O)N(C(=O)C2=N1)C)CC3CCC=CC3 |
Origin of Product |
United States |
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